molecular formula C6H11NO2S2 B068857 Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate CAS No. 175202-95-6

Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate

Cat. No.: B068857
CAS No.: 175202-95-6
M. Wt: 193.3 g/mol
InChI Key: XGPWSQOLBHROFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate is an organic compound with the molecular formula C6H11NO2S2 It is characterized by the presence of an amino group, a thioxo group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of methyl bromoacetate with 3-amino-3-thioxopropylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at a temperature range of 25-50°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate undergoes several types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroper

Properties

IUPAC Name

methyl 2-(3-amino-3-sulfanylidenepropyl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S2/c1-9-6(8)4-11-3-2-5(7)10/h2-4H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPWSQOLBHROFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381223
Record name methyl 2-[(3-amino-3-thioxopropyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-95-6
Record name Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-[(3-amino-3-thioxopropyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.